苄草酮-13C6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bentazon-13C6 is a labeled herbicide, specifically a carbon-13 isotope-labeled version of Bentazon. Bentazon is a selective herbicide belonging to the thiadiazine group of chemicals. It is widely used for post-emergence control of broadleaf weeds and sedges in various crops such as rice, corn, beans, and peanuts . The labeled version, Bentazon-13C6, is primarily used in scientific research to study the environmental fate, degradation, and metabolic pathways of Bentazon.

科学研究应用

Bentazon-13C6 is extensively used in scientific research for various applications:

Environmental Studies: To study the degradation pathways and environmental fate of Bentazon in soil and water.

Metabolic Studies: To investigate the metabolic pathways of Bentazon in plants and animals.

Analytical Chemistry: As an internal standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) for the quantification of Bentazon residues.

Toxicological Studies: To assess the toxicological impact of Bentazon on non-target organisms and human health.

生化分析

Biochemical Properties

Bentazon-13C6, like its parent compound Bentazon, works by inhibiting the Hill reaction in the photosynthesis of weeds . This inhibition disrupts the normal biochemical reactions within the plant, leading to its eventual death .

Cellular Effects

The primary cellular effect of Bentazon-13C6 is the disruption of photosynthesis, a crucial cellular process in plants . By inhibiting the Hill reaction, Bentazon-13C6 prevents the plant cells from converting light energy into chemical energy, thus affecting cell function .

Molecular Mechanism

The molecular mechanism of Bentazon-13C6 involves the inhibition of the Hill reaction in photosynthesis . This reaction is responsible for the production of NADPH and ATP, two molecules essential for the light-dependent reactions of photosynthesis .

Temporal Effects in Laboratory Settings

The effects of Bentazon-13C6 in laboratory settings are rapid and almost immediate . Maximum blood concentrations of radioactivity are achieved in approximately 15 minutes at low doses (4 mg/kg bw) and by 1 hour at high doses (200 mg/kg bw) .

Metabolic Pathways

Bentazon-13C6, like Bentazon, is likely involved in the metabolic pathways related to photosynthesis

Transport and Distribution

Given its rapid absorption and quick achievement of maximum blood concentrations, it is likely that Bentazon-13C6 is efficiently transported and distributed within the organism .

Subcellular Localization

Given its mode of action, it is likely that Bentazon-13C6 localizes to the chloroplasts, the site of photosynthesis in plant cells .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Bentazon-13C6 involves the incorporation of carbon-13 isotopes into the Bentazon molecule. The general synthetic route includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of carbon-13 labeled starting materials.

Cyclization Reaction: The labeled starting materials undergo a cyclization reaction to form the thiadiazine ring.

Functional Group Introduction: Functional groups such as isopropyl and sulfonamide are introduced to complete the synthesis of Bentazon-13C6.

Industrial Production Methods: Industrial production of Bentazon-13C6 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of carbon-13 labeled starting materials are synthesized.

Reaction Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for large-scale production.

Purification: The final product is purified using techniques such as crystallization and chromatography to achieve high purity levels.

化学反应分析

Types of Reactions: Bentazon-13C6 undergoes various chemical reactions, including:

Photolysis: Exposure to light, especially under mercury or xenon lamps, results in the photodecomposition of Bentazon-13C6.

Oxidation and Reduction: Bentazon-13C6 can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

Hydrolysis: Buffer solutions with varying pH levels (4.0, 7.0, and 9.0) and temperatures (15°C to 45°C).

Photolysis: Solvents such as methanol and ethyl acetate, and light sources like mercury and xenon lamps.

Major Products Formed:

Hydrolysis Products: N-methyl Bentazon, 6-hydroxy Bentazon, and 8-hydroxy Bentazon.

Photolysis Products: Similar to hydrolysis products, with additional photodegradation compounds.

作用机制

Bentazon-13C6, like Bentazon, exerts its herbicidal effects by inhibiting electron transport in photosystem II of the photosynthetic apparatus in plants. It binds to the Q_B plastoquinone binding site in the D1 protein of photosystem II, blocking electron transport and leading to the disruption of photosynthesis. This results in the accumulation of reactive oxygen species and ultimately causes cell death in susceptible plants .

相似化合物的比较

Clopyralid: Another selective herbicide used for controlling broadleaf weeds.

Isoproturon: A herbicide used for controlling annual grasses and broadleaf weeds.

Comparison:

Bentazon vs. Clopyralid: Bentazon is primarily used for post-emergence control, while Clopyralid is used for both pre- and post-emergence control.

Bentazon vs. Isoproturon: Bentazon is more water-soluble and less persistent in the environment compared to Isoproturon.

Bentazon-13C6 stands out due to its labeled carbon-13 isotopes, making it a valuable tool for tracing and studying the environmental and metabolic fate of Bentazon in various scientific research applications.

属性

CAS 编号 |

1330188-66-3 |

|---|---|

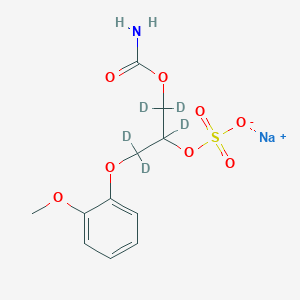

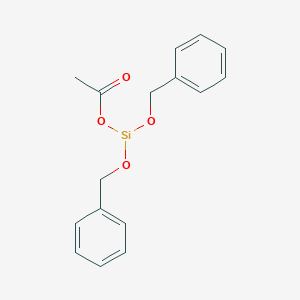

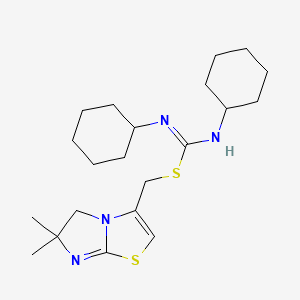

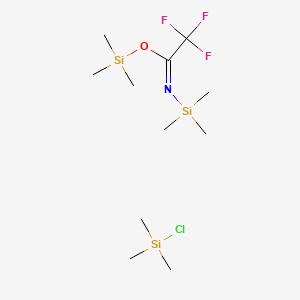

分子式 |

C₄¹³C₆H₁₂N₂O₃S |

分子量 |

246.23 |

同义词 |

3-(1-Methylethyl)-2,1,3-benzothiadiazin-4(3H)-one-13C6 2,2-Dioxide; 3,4-Dihydro-3-isopropyl-1H-2,1,3-benzothiadiazin-4-one-13C6 2,2-Dioxide; 3-Isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one-13C6 2,2-Dioxide; Basagran-13C6; Basagran 480-13C6; Basamais-1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2R,5S)-4-hydroxy-6-(hydroxymethyl)-2-octoxy-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1146084.png)

![tetraazanium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate](/img/structure/B1146094.png)

![2-[(Z)-pent-2-en-2-yl]pyridine](/img/structure/B1146095.png)

![4-[[Carboxymethyl-[2-[carboxymethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-2-methyl-5-(phosphonooxymethyl)pyridin-3-olate;manganese(2+)](/img/structure/B1146097.png)